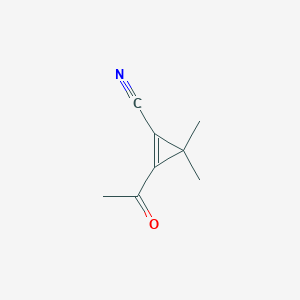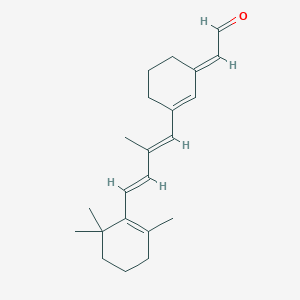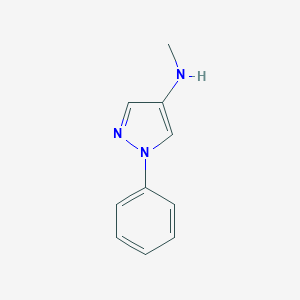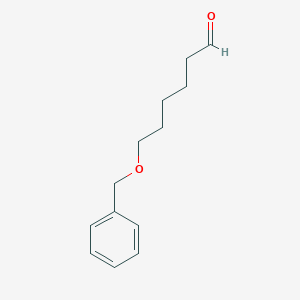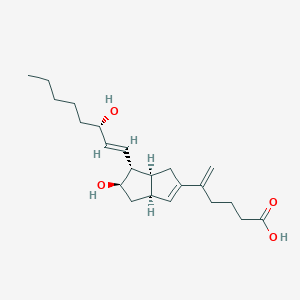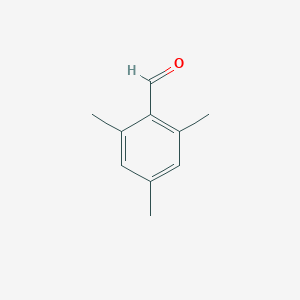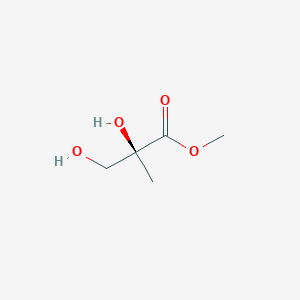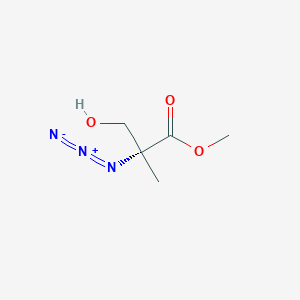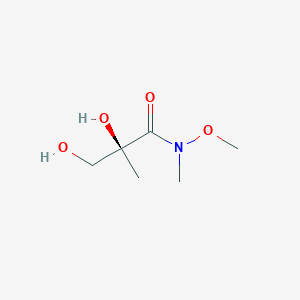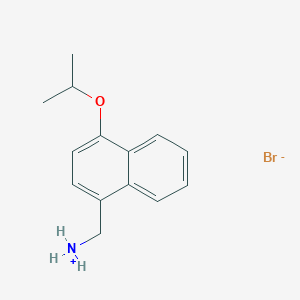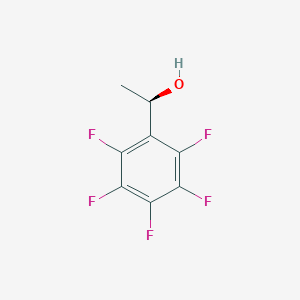
(R)-(+)-1-(Pentafluorophenyl)ethanol
Overview
Description
®-(+)-1-(Pentafluorophenyl)ethanol is a chiral alcohol characterized by the presence of a pentafluorophenyl group attached to the ethanol backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-1-(Pentafluorophenyl)ethanol typically involves the reduction of pentafluorophenyl ketone using chiral catalysts. One common method is the asymmetric reduction of pentafluorophenyl ketone with a chiral reducing agent, such as a chiral borane or a chiral oxazaborolidine catalyst. The reaction is usually carried out under controlled conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-(+)-1-(Pentafluorophenyl)ethanol often involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas to reduce pentafluorophenyl ketone to the desired chiral alcohol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1-(Pentafluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentafluorophenyl ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the compound can yield pentafluorophenylmethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products
Oxidation: Pentafluorophenyl ketone.
Reduction: Pentafluorophenylmethane.
Substitution: Various substituted pentafluorophenyl derivatives.
Scientific Research Applications
®-(+)-1-(Pentafluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-(+)-1-(Pentafluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, influencing their activity. The pentafluorophenyl group enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1-(Pentafluorophenyl)ethanol: The enantiomer of ®-(+)-1-(Pentafluorophenyl)ethanol, with similar chemical properties but different biological activities.
Pentafluorophenylmethanol: Lacks the chiral center, resulting in different reactivity and applications.
Pentafluorophenyl ketone: The oxidized form of ®-(+)-1-(Pentafluorophenyl)ethanol, used in different synthetic applications.
Uniqueness
®-(+)-1-(Pentafluorophenyl)ethanol is unique due to its chiral nature and the presence of the pentafluorophenyl group. These features confer high enantioselectivity and specific reactivity, making it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1R)-1-(2,3,4,5,6-pentafluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h2,14H,1H3/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUNHWKTLDBPLE-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426698 | |
| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104371-21-3 | |
| Record name | (R)-(+)-1-(Pentafluorophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-alpha -Methyl-2,3,4,5,6-pentafluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of (S)-(-)- and (R)-(+)-1-(Pentafluorophenyl)ethanol described in the research?
A1: The research details the successful preparation of enantiomerically pure (ee ≧ 94%) (S)-(-)- and this compound. This is notable because having access to enantiomerically pure compounds is crucial for studying their individual biological activities and for developing pharmaceuticals, as different enantiomers can have vastly different effects in biological systems [, ].
Q2: What methods were employed to achieve enantiomerically pure (S)-(-)- and this compound?
A2: The researchers achieved enantiomeric purity through both enantioselective synthesis and optical resolution techniques [, ]. While specific details on the methods employed are not provided in the abstracts, these approaches suggest a focus on controlled synthetic pathways and separation techniques to isolate the desired enantiomers.
Q3: Why is understanding the stereochemistry of gas-phase intracomplex solvolysis important in the context of this compound?
A3: While the research using this compound focused on gas-phase reactions [], the insights gained from studying its behavior in such conditions can be valuable. Understanding how the molecule behaves in a controlled, solvent-free environment can contribute to a deeper understanding of its reactivity, potential reaction mechanisms, and the influence of its structure on its chemical behavior. This knowledge can then be applied to develop more efficient synthetic strategies or to predict its behavior in different chemical environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


